molecular formula C12H19NO2 B2633709 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol CAS No. 1310065-28-1

3-Amino-1-(benzyloxy)-3-methylbutan-2-ol

Cat. No.: B2633709
CAS No.: 1310065-28-1
M. Wt: 209.289
InChI Key: HZZIMOJSYZEDGL-UHFFFAOYSA-N
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Description

3-Amino-1-(benzyloxy)-3-methylbutan-2-ol is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form an intermediate, which is then subjected to further reactions to introduce the amino and benzyloxy groups . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like cesium carbonate (Cs2CO3) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(benzyloxy)-3-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-(benzyloxy)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(benzyloxy)-3-methylbutan-2-ol is unique due to the presence of both an amino group and a benzyloxy group on the same molecule. This combination allows for diverse chemical reactivity and potential applications in various fields. The benzyloxy group provides additional stability and hydrophobicity, which can enhance the compound’s interactions with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-amino-3-methyl-1-phenylmethoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,13)11(14)9-15-8-10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZIMOJSYZEDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COCC1=CC=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(benzyloxy)-3-methyl-3-nitrobutan-2-ol (5.2 g, 21.7 mmol) in MeOH (40 ml) was added a slurry of Raney Nickel in H2O (50%, 1 ml). The vessel was pressurized with H2 (450 psi) and the suspension stirred for 24 h. The mixture was filtered through Celite and concentrated in vacuo to give the title compound as a clear liquid (4.0 g, 19 mmol, 89%). 1H NMR (CDCl3, 400 MHz) δ 1.09 (s, 3H), 1.14 (s, 2H), 1.90 (br s, 2H) 3.50-3.54 (m, 2H), 3.61-3.67 (m, 1H), 4.57 (s, 2H), 7.28-7.39 (m, 5H). LRMS (ESI/APCI) m/z 210 [M+H]+.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
89%

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